molecular formula C10H15NO3 B3246150 1-Boc-2-(hydroxymethyl)pyrrole CAS No. 175689-33-5

1-Boc-2-(hydroxymethyl)pyrrole

Cat. No.: B3246150
CAS No.: 175689-33-5
M. Wt: 197.23 g/mol
InChI Key: ZRPMKNCYQGVPBS-UHFFFAOYSA-N
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Description

1-Boc-2-(hydroxymethyl)pyrrole is an organic compound with the molecular formula C10H15NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a hydroxymethyl group at the second position of the pyrrole ring. This compound is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

1-Boc-2-(hydroxymethyl)pyrrole can be synthesized through various synthetic routes. One common method involves the protection of pyrrole with a Boc group, followed by the introduction of a hydroxymethyl group at the second position. The reaction typically involves the use of reagents such as di-tert-butyl dicarbonate (Boc2O) for the protection step and formaldehyde or paraformaldehyde for the hydroxymethylation step. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the reactions .

Chemical Reactions Analysis

1-Boc-2-(hydroxymethyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form derivatives with different functional groups. For example, the hydroxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Scientific Research Applications

1-Boc-2-(hydroxymethyl)pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-2-(hydroxymethyl)pyrrole depends on its specific application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the Boc protecting group enhances the stability of the compound, allowing it to participate in reactions without undergoing unwanted side reactions. The hydroxymethyl group provides a site for further functionalization, enabling the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

1-Boc-2-(hydroxymethyl)pyrrole can be compared with other similar compounds, such as:

Biological Activity

1-Boc-2-(hydroxymethyl)pyrrole is a pyrrole derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on existing literature.

Chemical Structure and Properties

This compound is characterized by its Boc (tert-butyloxycarbonyl) protecting group attached to the nitrogen of the pyrrole ring, alongside a hydroxymethyl group at the 2-position. This structural configuration is significant for its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's affinity for specific receptors or enzymes. Furthermore, the pyrrole ring itself is known to engage in π-π stacking interactions, which are crucial for binding to biomolecules.

Biological Activities

  • Antimicrobial Activity : Research indicates that pyrrole derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
  • Analgesic Effects : Recent investigations into bioconjugates involving pyrrole have demonstrated analgesic properties. These studies suggest that the incorporation of pyrrole moieties in hybrid molecules can enhance pain relief efficacy compared to traditional analgesics .
  • Anticancer Potential : Pyrrole derivatives have been explored for their anticancer activities. The ability of these compounds to modulate cellular pathways involved in cancer progression makes them candidates for further development as therapeutic agents .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated significant inhibition of bacterial strains.
AnalgesicHybrid molecules showed enhanced analgesic activity compared to free pyrrole acids.
AnticancerExhibited cytotoxic effects on cancer cell lines through pathway modulation.

Synthesis and Stability

The synthesis of this compound typically involves the protection of the nitrogen atom in pyrrole followed by hydroxymethylation. The stability of this compound under physiological conditions is crucial for its biological applications. Studies have indicated that while the free pyrrole acids are less stable, the Boc-protected forms offer improved hydrolytic stability, making them suitable for drug development .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively detailed in the literature; however, related compounds suggest that factors such as lipophilicity and molecular weight significantly influence absorption and bioavailability . Understanding these parameters is essential for optimizing the compound's therapeutic potential.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)pyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-6,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPMKNCYQGVPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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